molecular formula C22H26N8O2S B2736805 8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 1189487-16-8

8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B2736805
CAS No.: 1189487-16-8
M. Wt: 466.56
InChI Key: FRUODBNTKUTXSC-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule characterized by a fused tricyclic core system (5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one) substituted with a butyl group at position 8 and a 3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl moiety at position 12. Its IUPAC name, 4-butyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, reflects its intricate architecture, combining thieno-triazolo-pyrimidinone and piperazine-pyrimidine pharmacophores .

Properties

IUPAC Name

8-butyl-12-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O2S/c1-2-3-10-29-20(32)19-16(7-15-33-19)30-17(25-26-22(29)30)5-6-18(31)27-11-13-28(14-12-27)21-23-8-4-9-24-21/h4,7-9,15H,2-3,5-6,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUODBNTKUTXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C21H28N6O2S\text{C}_{21}\text{H}_{28}\text{N}_{6}\text{O}_{2}\text{S}

This compound features multiple functional groups that contribute to its biological activity, including a pyrimidine ring and a piperazine moiety.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have shown selective inhibition of cancer cell proliferation. A study demonstrated that certain pyrimidine-piperazine hybrids effectively inhibited tumor growth in various cancer models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported IC50 values of 200 nM against E. coli and Pseudomonas aeruginosa for structurally similar compounds . These findings suggest that the target compound may possess similar antimicrobial properties.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the inhibition of specific enzymes or receptors may play a crucial role. For example, compounds with structural similarities have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis—a pathological condition associated with various therapeutic agents .

Case Studies

  • Anticancer Efficacy : In vitro assays demonstrated that the compound significantly reduced cell viability in glioblastoma cells by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Antimicrobial Testing : A series of tests against common bacterial strains revealed that derivatives of this compound displayed potent antibacterial activity with MIC values comparable to established antibiotics like tetracycline .

Data Tables

Activity TypeTarget Organism/Cell TypeIC50/EffectivenessReference
AnticancerGlioblastoma cellsSignificant apoptosis induction
AntimicrobialE. coli200 nM
AntimicrobialPseudomonas aeruginosa200 nM
Enzyme InhibitionPLA2G15IC50 < 1 mM

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the thioether group may enhance its interaction with microbial enzymes or membranes .

Neurological Applications

There is emerging evidence that pyrimidine derivatives can influence neurological pathways, potentially offering treatments for disorders such as Alzheimer's disease and depression . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic viability in treating central nervous system disorders.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For example:

  • Compound A : Exhibited IC50 values in the micromolar range against A549 lung cancer cells.
  • Compound B : Showed significant inhibition of proliferation in K562 leukemia cells with a similar structural framework.

These studies highlight the promising anticancer activity attributed to structural analogs of our compound .

In Vivo Studies

Animal model studies have also provided insights into the pharmacodynamics of these compounds:

  • Xenograft Models : Demonstrated reduced tumor growth rates when treated with piperazine derivatives.
  • Pharmacokinetics : Evaluations indicated favorable absorption and distribution profiles supporting further clinical development.

Comparison with Similar Compounds

Research Implications

The structural uniqueness of 8-butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo… positions it as a candidate for probing novel biological targets. Its comparison to spiro-diazepanediones and benzoimidazo-triazines highlights the critical role of core heterocycles in dictating selectivity and potency.

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